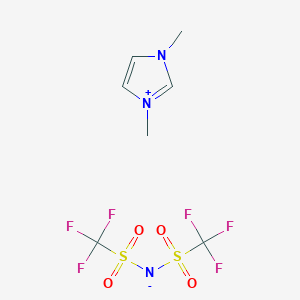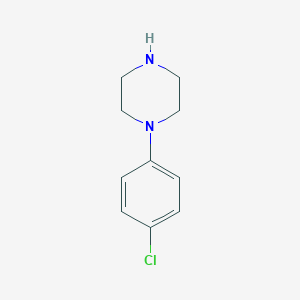
1-(4-Chlorophenyl)piperazine
概述
描述
1-(4-Chlorophenyl)piperazine is an organic compound with the chemical formula C₁₀H₁₃ClN₂. It is a derivative of piperazine, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom. This compound is known for its psychoactive properties and has been used in various scientific research applications .
作用机制
1-(4-氯苯基)哌嗪主要通过与血清素受体的相互作用发挥作用。 它充当非选择性血清素受体激动剂,与包括5-HT-1和5-HT-2受体在内的多种血清素受体亚型结合 . 这种相互作用会导致脑内血清素水平的调节,从而影响情绪、焦虑和其他神经功能 .
生化分析
Biochemical Properties
1-(4-Chlorophenyl)piperazine is known to interact with various enzymes, proteins, and other biomolecules. It is used as a 5-HT-1 serotonin receptor agonist . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with the 5-HT-1 serotonin receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as the 5-HT-1 serotonin receptor . This binding can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. Specific details on these interactions and any effects on metabolic flux or metabolite levels are currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
准备方法
1-(4-氯苯基)哌嗪的合成可以通过多种方法实现:
1,2-二胺衍生物与锍盐的环化: 该方法涉及1,2-二胺衍生物与锍盐在碱如DBU存在下的反应,生成受保护的哌嗪.
Ugi反应: 这种多组分反应包括胺、异氰化物、羧酸和醛的组合,形成哌嗪环.
氮丙啶的开环: 氮丙啶可以通过N-亲核试剂开环,形成哌嗪衍生物.
含氨基炔烃的分子间环加成: 该方法涉及含氨基炔烃的环加成,形成哌嗪环.
平行固相合成: 该方法允许在固体载体上同时合成多个哌嗪衍生物.
光催化合成: 该方法利用光催化哌嗪衍生物的形成.
化学反应分析
1-(4-氯苯基)哌嗪会发生各种化学反应,包括:
这些反应中常用的试剂包括碳酸钾、哌嗪和相转移催化剂,例如四丁基碘化铵 . 这些反应形成的主要产物包括各种取代哌嗪和其他杂环化合物 .
科学研究应用
1-(4-氯苯基)哌嗪在科学研究中有以下应用:
相似化合物的比较
1-(4-氯苯基)哌嗪与其他哌嗪衍生物类似,例如:
1-(3-氯苯基)哌嗪: 该化合物是1-(4-氯苯基)哌嗪的异构体,具有类似的精神活性特性.
1-(4-三氟甲基苯基)哌嗪: 该化合物具有三氟甲基而不是氯原子,这可能会影响其药理特性.
1-苯基哌嗪: 该化合物缺少氯原子,具有不同的药理作用.
属性
IUPAC Name |
1-(4-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIHNMKASENIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191592 | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38212-33-8 | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38212-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38212-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-CHLOROPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD47JE5C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1-(4-Chlorophenyl)piperazine and what spectroscopic data is available?
A1: this compound consists of a piperazine ring attached to a chlorobenzene ring at the 4' position. [] Spectroscopic characterization has been performed using Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) techniques. These analyses provide valuable information about the vibrational frequencies of the molecule's bonds and the magnetic environments of its atoms, respectively. []
Q2: How does the structure of this compound relate to its potential biological activity?
A2: While the provided research doesn't directly investigate the biological activity of this compound itself, it sheds light on its role as a building block and metabolite. For example, it's a precursor in synthesizing various 3,4,5-substituted oxazolidin-2-ones. The stereochemistry of these derivatives, particularly the syn and anti isomers, significantly influences their physicochemical properties and potential for biological interactions. [] Additionally, this compound is structurally similar to 1-(3-Chlorophenyl)piperazine (m-CPP), a known metabolite of Trazodone and other antidepressants. Understanding the metabolic pathways of m-CPP, such as its bioactivation by CYP2D6 and subsequent glutathione adduct formation, provides insights into potential metabolic transformations and detoxification mechanisms relevant to this compound. []
Q3: Has computational chemistry been used to study this compound?
A3: Yes, Density Functional Theory (DFT) calculations, using the B3LYP functional and the 6-311++G(d,p) basis sets, have been employed to study the conformational analysis, vibrational spectra, and nuclear magnetic shielding tensors of this compound. [] Additionally, Time-Dependent DFT (TD-DFT) calculations, using the same functional and basis set, were used to determine the HOMO-LUMO energy gap, providing insights into the molecule's reactivity and electronic properties. []
Q4: How does this compound interact with metal ions?
A4: Research shows that this compound, in its diprotonated form, interacts with tetrachloridozincate(II) anions to form a crystalline complex. [] Within this complex, the this compound-1,4-diium cations interact with [ZnCl4]2− anions through a network of hydrogen bonds (N—H⋯Cl, N—H⋯O and C—H⋯Cl). [] This complex formation highlights the potential for this compound or its derivatives to interact with metal ions in biological systems.
Q5: Are there any analytical techniques used to study this compound?
A5: Various analytical techniques have been employed to characterize this compound. These include spectroscopic methods such as FTIR, Raman, and NMR spectroscopy, which provide structural information and confirm the identity of the compound. [] Further research involving this compound might utilize techniques like mass spectrometry to analyze its fragmentation patterns and potential metabolites, as demonstrated by the identification of m-CPP glutathione adducts in the provided research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
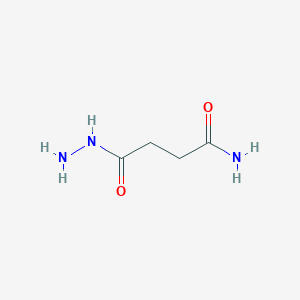
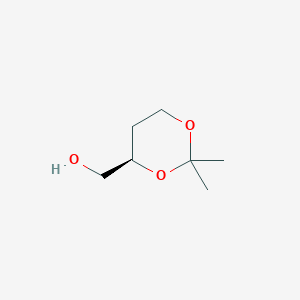
![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)
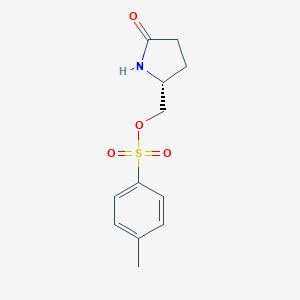

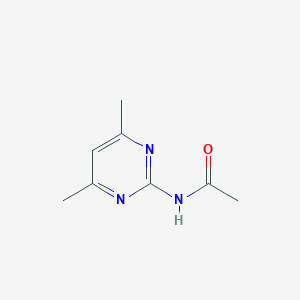
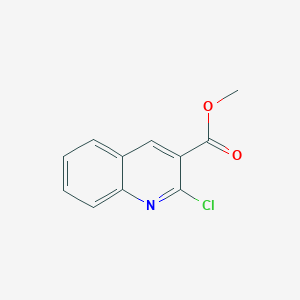
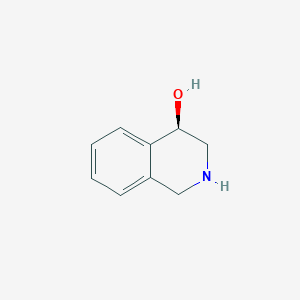
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)


